

"structure-activity relationship of ethyl 5-cyano-1H-pyrazole-4-carboxylate analogs"

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Compound of Interest

Compound Name: ethyl 5-cyano-1H-pyrazole-4-carboxylate

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Structure-Activity Relationship of Pyrazole Analogs: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of **ethyl 5-cyano-1H-pyrazole-4-carboxylate** analogs and related pyrazole derivatives, focusing on their structure-activity relationships (SAR) primarily in the context of anticancer activity. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate comprehension and further research.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The **ethyl 5-cyano-1H-pyrazole-4-carboxylate** core, in particular, serves as a versatile template for the development of potent enzyme inhibitors and cytotoxic agents. This guide synthesizes findings from multiple studies to elucidate how modifications to this core structure influence biological outcomes.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro anticancer activity of various pyrazole-4-carboxamide and related pyrazole analogs against different cancer cell lines. The data,

presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a direct comparison of the potency of these compounds.

Compound ID	Core Structure Modification	R1-Substituent	R2-Substituent	Cancer Cell Line	IC50 (μM)	Reference
7a	5-((1H-indol-3-yl)methyleneamino)-1H-pyrazole-4-carboxamide	-phenylamino	-phenyl	HepG2	6.1 ± 1.9	[1]
7b	5-((1H-indol-3-yl)methyleneamino)-1H-pyrazole-4-carboxamide	-phenylamino	-4-methylphenyl	HepG2	7.9 ± 1.9	[1]
5a	5-amino-1H-pyrazole-4-carboxamide	-phenylamino	-phenyl	HCT-116	17.4 ± 3.2	[1]
5b	5-amino-1H-pyrazole-4-carboxamide	-phenylamino	-4-methylphenyl	HCT-116	20.5 ± 3.5	[1]

5f	5-amino-1H-pyrazole-4-carboxamide	-4-chlorophenylamino	-phenyl	HCT-116	22.1 ± 3.8	[1]
5g	5-amino-1H-pyrazole-4-carboxamide	-4-chlorophenylamino	-4-methylphenyl	HCT-116	25.3 ± 3.9	[1]
13	3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile	-	-	IGROVI	0.04	[2]
6k	Pyrazole-4-carboxamide analog	-	-	HeLa	0.43	[3]
6k	Pyrazole-4-carboxamide analog	-	-	HepG2	0.67	[3]
10h	5-amino-1H-pyrazole-4-carboxamide	Covalent warhead	Pan-FGFR targeting moiety	NCI-H520	0.019	[4]
10h	5-amino-1H-pyrazole-4-	Covalent warhead	Pan-FGFR targeting moiety	SNU-16	0.059	[4]

	carboxami de					
10h	5-amino- 1H- pyrazole-4- carboxami de	Covalent warhead	Pan-FGFR targeting moiety	KATO III	0.073	[4]

From the data, several structure-activity relationships can be inferred:

- Substitution at the 5-position: The nature of the substituent at the 5-position of the pyrazole ring significantly impacts activity. For instance, the introduction of a 5-((1H-indol-3-yl)methyleneamino) moiety (compounds 7a and 7b) leads to potent activity against the HepG2 cell line.[\[1\]](#)
- Amide Substituents: Variations in the substituents on the carboxamide nitrogen influence cytotoxicity. Generally, the specific substitution pattern on the aryl rings attached to the pyrazole core and the amide nitrogen can modulate the anticancer potency.
- Heterocyclic Fusions: Fusing other heterocyclic rings to the pyrazole core can drastically enhance activity. Compound 13, which features a 1,3,4-oxadiazole ring, demonstrates exceptionally high cytotoxicity against the IGROVI ovarian tumor cell line.[\[2\]](#)
- Target-Specific Modifications: The development of covalent inhibitors, such as compound 10h which targets Fibroblast Growth Factor Receptors (FGFRs), showcases the potential for highly potent and specific analogs. This compound demonstrated nanomolar activity against several cancer cell lines.[\[4\]](#)

Experimental Protocols

The biological activities summarized above were determined using standardized in vitro assays. A detailed methodology for a commonly employed cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

- Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Test compounds dissolved in DMSO

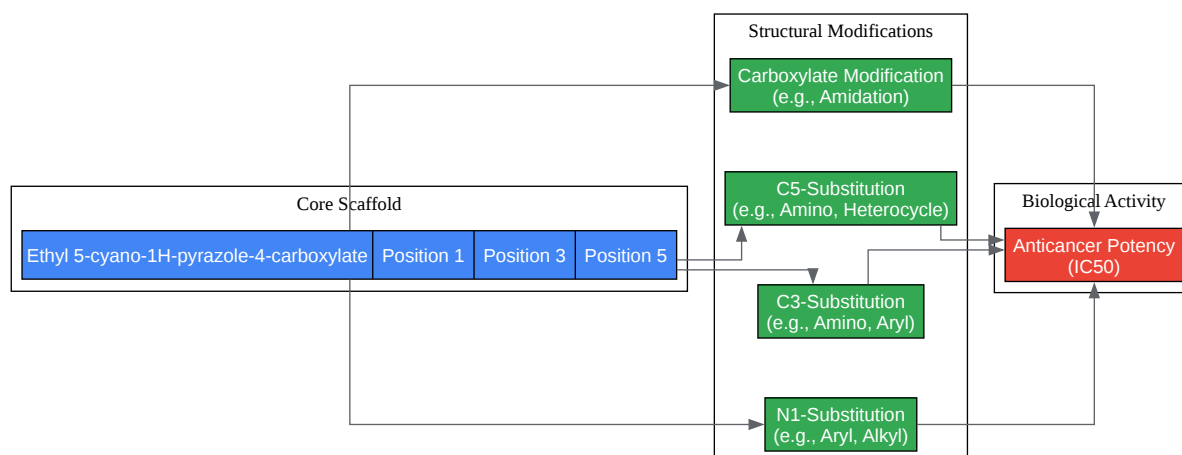
Procedure:

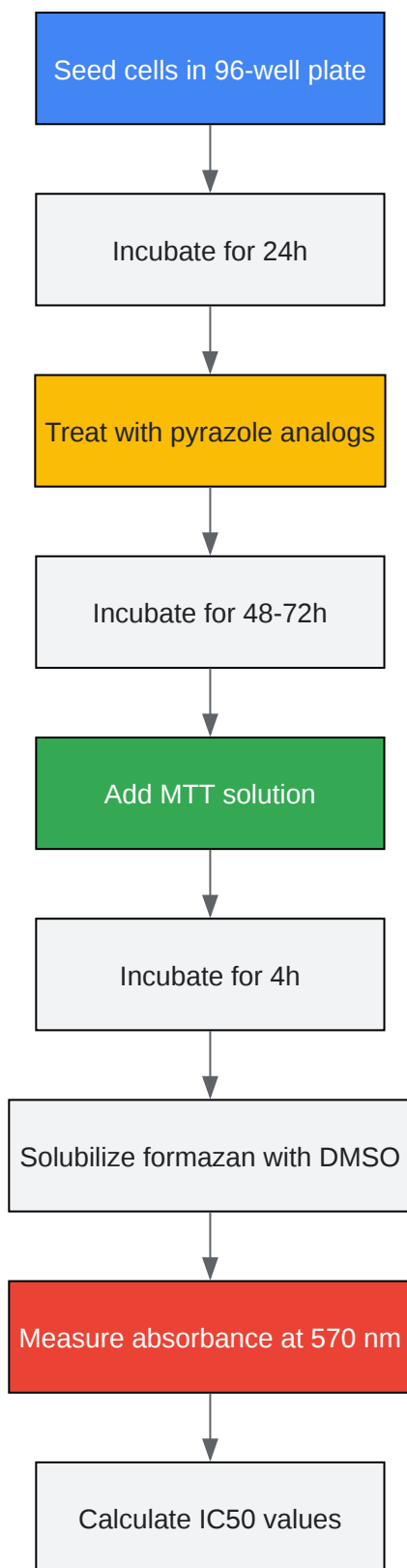
- **Cell Seeding:** Cells are harvested from culture, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Test compounds are serially diluted in culture medium to the desired concentrations. The medium from the wells is aspirated, and 100 μ L of the medium containing the test compounds is added. A control group receiving only medium with the same concentration of DMSO is also included.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C and 5% CO₂.

- **MTT Addition:** After the incubation period, 20 μ L of MTT solution is added to each well, and the plates are incubated for another 4 hours.
- **Formazan Solubilization:** The medium is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.





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